5,6-Dichlorobenzo[d]thiazole
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Overview
Description
5,6-Dichlorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichlorobenzonitrile with thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization to form the thiazole ring. The reaction is usually carried out in a solvent like ethanol or water under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5,6-Dichlorobenzo[d]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features but without the chlorine substituents.
2,6-Dichlorobenzothiazole: A closely related compound with chlorine atoms at different positions on the benzene ring.
Benzo[d]oxazole: A structurally similar compound where the sulfur atom is replaced with an oxygen atom.
Uniqueness
5,6-Dichlorobenzo[d]thiazole is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which can influence its reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5,6-dichloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFFYMADRWIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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